AB-PINACA pentanoic acid metabolite-d4 (CRM)
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Description
AB-PINACA pentanoic acid metabolite-d4 (CRM) is intended for use as an internal standard for the quantification of AB-PINACA pentanoic acid metabolite by GC- or LC-mass spectrometry (MS). AB-PINACA is a synthetic cannabinoid (CB) that has been identified in illegal herbal products. AB-PINACA pentanoic acid metabolite is an expected compound produced by phase I metabolism of AB-PINACA in vivo, based on the metabolism of comparable alkylindole CBs. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications. Cayman Chemical products containing Certified Reference Material (CRM) in the name are highly qualified materials manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 international guidelines for reference materials. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability to SI units of measure. Cayman’s CRMs are tested for Homogeneity and Stability and are provided with a certificate stating the CRM property value(s) along with the combined uncertainty of the property value(s). These materials are intended for quantitative applications where quantitative accuracy and uncertainty are critical. Cayman Chemical is committed to providing quality products to its customers as evidenced by its accreditation to the ISO/IEC 17025 and ISO Guide 34 standards. All traceable CRMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Properties
Molecular Formula |
C18H20D4N4O4 |
---|---|
Molecular Weight |
364.4 |
InChI |
InChI=1S/C18H24N4O4/c1-11(2)15(17(19)25)20-18(26)16-12-7-3-4-8-13(12)22(21-16)10-6-5-9-14(23)24/h3-4,7-8,11,15H,5-6,9-10H2,1-2H3,(H2,19,25)(H,20,26)(H,23,24)/t15-/m0/s1/i3D,4D,7D,8D |
InChI Key |
QNEBIXFSJOHXCK-ZGHLSHFDSA-N |
SMILES |
O=C(N[C@H](C(N)=O)C(C)C)C1=NN(CCCCC(O)=O)C2=C1C([2H])=C([2H])C([2H])=C2[2H] |
Synonyms |
(S)-5-(3-((1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl)-1H-indazol-1-yl-d4)pentanoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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